molecular formula C19H13BrN2 B1290027 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole CAS No. 2620-76-0

2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole

Cat. No. B1290027
Key on ui cas rn: 2620-76-0
M. Wt: 349.2 g/mol
InChI Key: DXRLALXPCIOIDK-UHFFFAOYSA-N
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Patent
US07910228B2

Procedure details

2-(3-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole (m-BPBI) was prepared as the same procedure as 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole from N-phenyl-o-phenylenediamine and 4-bromobenzaldehyde. The isolated yield of the compound was 85%. It has the same spectroscopic data as that as the bona fide compound.11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC1C=CC([C:8]2[N:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:11]3[CH:19]=[CH:20][CH:21]=[CH:22][C:10]=3[N:9]=2)=CC=1.C1(NC2C=CC=CC=2N)C=CC=CC=1.[Br:37][C:38]1[CH:45]=[CH:44][C:41](C=O)=[CH:40][CH:39]=1>>[Br:37][C:38]1[CH:39]=[C:40]([C:8]2[N:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:11]3[CH:19]=[CH:20][CH:21]=[CH:22][C:10]=3[N:9]=2)[CH:41]=[CH:44][CH:45]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=NC2=C(N1C1=CC=CC=C1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=C(C=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1=NC2=C(N1C1=CC=CC=C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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